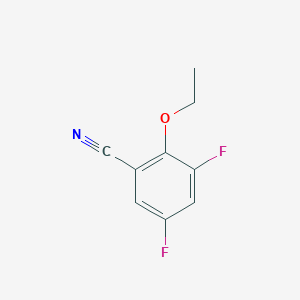

2-Ethoxy-3,5-difluorobenzonitrile

Description

Significance of Fluorinated Aromatic Scaffolds in Modern Organic Chemistry

Fluorinated aromatic scaffolds are organic compounds containing one or more fluorine atoms attached to an aromatic ring. numberanalytics.com The introduction of fluorine can profoundly alter the electronic and steric properties of these molecules. numberanalytics.com Fluorine's high electronegativity withdraws electron density from the aromatic ring, which can impact its reactivity. numberanalytics.com This modification plays a critical role in the development of pharmaceuticals, agrochemicals, and advanced materials. youtube.com

The carbon-fluorine bond is one of the strongest in organic chemistry, contributing to the enhanced thermal stability of fluorinated compounds. youtube.comnih.gov This stability is a highly desirable trait in materials science and for increasing the metabolic stability of drug candidates. researchgate.net Furthermore, the substitution of hydrogen with fluorine can modulate properties such as lipophilicity, which affects how a molecule interacts with biological membranes. nih.govresearchgate.net It is estimated that 20-25% of pharmaceuticals and 30-40% of agrochemicals currently on the market contain fluorine. researchgate.net

Overview of Benzonitrile (B105546) Derivatives as Key Building Blocks

Benzonitriles, organic compounds featuring a nitrile (-CN) group attached to a benzene (B151609) ring, are versatile building blocks in organic synthesis. atamankimya.comontosight.ai The nitrile group can be transformed into a variety of other functional groups, including amines and carboxylic acids, making benzonitriles valuable precursors for a wide array of more complex molecules. ontosight.ai They are used as intermediates in the production of drugs, dyes, and rubber chemicals. atamankimya.comatamanchemicals.com

The reactivity of the benzonitrile scaffold can be tuned by the presence of other substituents on the benzene ring. ontosight.ai This allows for the synthesis of a diverse range of derivatives with specific functionalities, making them crucial components in the construction of pharmacologically important heterocycles and other complex organic structures. benthamscience.com

Specific Academic Relevance of 2-Ethoxy-3,5-difluorobenzonitrile Structure

The compound this compound combines the key features of both fluorinated aromatics and benzonitriles, creating a structure of significant interest in academic research. The presence of two fluorine atoms and an ethoxy group on the benzonitrile ring provides a unique combination of electronic and steric properties.

While specific research on this compound is not as extensively documented in publicly available literature as its constituent parts, its structure suggests significant potential as an intermediate in several areas of chemical synthesis. The difluoro substitution pattern is known to be a key feature in some biologically active molecules. For instance, the related compound 3,5-Difluorobenzonitrile is used as an electron acceptor in materials for organic light-emitting diodes (OLEDs). ossila.com

The synthesis of related compounds, such as 4-amino-3,5-difluorobenzonitrile, has been documented as an intermediate in the creation of more complex molecules. nih.goviucr.org This highlights the utility of the difluorobenzonitrile core in building larger, functionalized systems. The ethoxy group at the 2-position further modifies the electronic environment of the ring and can influence the molecule's conformation and binding properties in a biological context.

Given the established importance of both fluorinated aromatics and benzonitriles, this compound stands as a promising, albeit specialized, building block for the synthesis of novel compounds in medicinal chemistry and materials science. Further academic investigation into its reactivity and applications is anticipated to reveal its full potential.

Structure

3D Structure

Properties

IUPAC Name |

2-ethoxy-3,5-difluorobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F2NO/c1-2-13-9-6(5-12)3-7(10)4-8(9)11/h3-4H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKOMBYJZOKFRSA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1F)F)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Ethoxy 3,5 Difluorobenzonitrile and Its Analogs

Established Synthetic Pathways to Fluorinated Benzonitriles

Traditional methods for synthesizing fluorinated benzonitriles have laid the groundwork for the production of these valuable compounds. Key among these are nucleophilic aromatic substitution and halogen exchange reactions.

Aromatic Nucleophilic Substitution (SNAr) Strategies for Alkoxy-Fluorobenzonitriles

Aromatic nucleophilic substitution (SNAr) is a fundamental strategy for introducing alkoxy groups onto a fluorinated benzene (B151609) ring. fishersci.co.ukmasterorganicchemistry.com In this type of reaction, a nucleophile, such as an ethoxide, displaces a leaving group, typically a halide, on the aromatic ring. fishersci.co.uk The reaction is facilitated by the presence of electron-withdrawing groups on the ring, which stabilize the negatively charged intermediate, known as a Meisenheimer complex. libretexts.orgyoutube.com For the synthesis of 2-Ethoxy-3,5-difluorobenzonitrile, this would involve the reaction of a suitable difluorobenzonitrile precursor with sodium ethoxide.

The efficiency of the SNAr reaction is influenced by several factors, including the nature of the leaving group, the solvent, and the reaction temperature. fishersci.co.uk The reaction is typically carried out in polar aprotic solvents like DMSO, DMF, or NMP. fishersci.co.uk The presence of electron-withdrawing groups ortho or para to the leaving group significantly accelerates the reaction. libretexts.orgyoutube.com

| Reactant 1 | Reactant 2 | Product | Key Conditions |

|---|---|---|---|

| Aryl Halide (with electron-withdrawing groups) | Alkoxide (e.g., Sodium Ethoxide) | Alkoxy-Aryl Compound | Polar aprotic solvent (e.g., DMSO, DMF), often requires heat |

| 2,3,5-Trifluorobenzonitrile | Sodium Ethoxide | This compound | - |

Halogen Exchange Reactions for Difluorobenzonitrile Precursors

Halogen exchange (Halex) reactions are a cornerstone for the synthesis of fluorinated aromatic compounds. audreyli.comgoogle.com This method involves the substitution of a halogen, typically chlorine or bromine, with fluorine using a fluoride (B91410) salt, most commonly potassium fluoride (KF). audreyli.comgoogle.com The reaction is generally performed in a high-boiling polar aprotic solvent such as sulfolane (B150427), dimethyl sulfoxide (B87167) (DMSO), or 1,3-dimethyl-2-imidazolidinone (B1670677) (DMI). audreyli.comgoogle.com

The synthesis of difluorobenzonitrile precursors often starts from the corresponding dichlorobenzonitriles. audreyli.com For instance, 3,4-difluorobenzonitrile (B1296988) can be prepared from 3,4-dichlorobenzonitrile (B1293625) by reaction with spray-dried potassium fluoride in the presence of a phase transfer catalyst like tetraphenylphosphonium (B101447) bromide in refluxing DMI. audreyli.com High temperatures are often necessary to drive the reaction to completion. google.comguidechem.com The use of phase transfer catalysts can improve reaction rates and yields, although their stability at high temperatures can be a concern. google.com

Microwave-assisted heating has emerged as a technique to accelerate these reactions, significantly reducing reaction times and potentially improving yields. guidechem.com For example, the synthesis of 2-fluorobenzonitrile (B118710) from o-chlorobenzonitrile using KF in DMPU under microwave irradiation at 210°C for 4 hours resulted in a 71.5% yield. guidechem.com

Novel and Emerging Synthetic Approaches

While traditional methods are well-established, ongoing research focuses on developing more efficient, selective, and environmentally friendly synthetic routes.

Transition-Metal-Catalyzed Fluorination and Fluoroalkylation

Transition-metal-catalyzed reactions have become a powerful tool for the formation of C-F bonds. nih.govrsc.org Palladium, copper, and other transition metals are commonly used to catalyze the fluorination of various substrates. nih.gov These methods often operate under milder conditions than traditional Halex reactions and can offer greater functional group tolerance. nih.govrsc.org

Recent advancements have focused on the direct C-H fluorination of aromatic compounds, which avoids the need for pre-functionalized starting materials. nih.gov Palladium-catalyzed aromatic C-H fluorination has been achieved at room temperature using electrophilic fluorinating reagents like Selectfluor. nih.gov Iron-catalyzed C(sp³)–H fluorination has also been reported for benzylic substrates. nih.gov

Asymmetric Synthesis Methodologies for Chiral Fluorinated Derivatives

The development of asymmetric methods to introduce fluorine into molecules is of great interest for the synthesis of chiral drugs and agrochemicals. chimia.ch Organocatalysis has emerged as a key strategy for the asymmetric synthesis of fluorine-containing compounds. chimia.ch Chiral organocatalysts can promote enantioselective fluorination reactions, leading to the formation of optically active products. chimia.chresearchgate.net

For instance, the atroposelective synthesis of axially chiral benzonitriles has been achieved through an N-heterocyclic carbene-catalyzed reaction, producing products with excellent enantioselectivities. nih.gov Additionally, catalytic asymmetric nucleophilic fluorination using BF3·Et2O as a fluorine source in the presence of a chiral iodine catalyst has been developed to produce chiral fluorinated oxazines with high enantioselectivity. nih.gov

Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry are increasingly being applied to the synthesis of fine chemicals to reduce waste and environmental impact. psu.edu In the context of fluorinated benzonitrile (B105546) synthesis, this includes the use of more environmentally benign solvents, catalysts, and reaction conditions.

One approach is the use of ionic liquids as recyclable reaction media and catalysts. researchgate.netrsc.orgnih.gov Ionic liquids can offer advantages such as low volatility, high thermal stability, and the ability to be recycled and reused, simplifying product separation. researchgate.netrsc.org A novel green synthesis of benzonitrile has been reported using a hydroxylamine-based ionic liquid that acts as a co-solvent, catalyst, and phase separation agent, eliminating the need for a metal catalyst and simplifying the process. researchgate.netrsc.org

Direct fluorination using elemental fluorine (F2) gas, when optimized, can also be a greener alternative to traditional Halex methods, offering a higher atom economy and reduced waste, as demonstrated by favorable green metrics like the Process Mass Intensity (PMI). psu.edu

Solvent Selection and Optimization for Environmentally Benign Processes

The choice of solvent is a critical factor in the environmental impact of synthesizing this compound. Traditional solvents such as chloroform, N,N-dimethylformamide (DMF), and benzene are often effective for similar chemical transformations but are now largely avoided due to their toxicity and environmental hazards. whiterose.ac.uk The principles of green chemistry guide the selection of alternative, more benign solvents.

Research efforts are focused on replacing hazardous solvents with safer alternatives. For instance, 2-methyltetrahydrofuran (B130290) (2-MeTHF) and tert-butyl methyl ether (TBME) are considered preferable substitutes for tetrahydrofuran (B95107) (THF) and diethyl ether. whiterose.ac.uk For reactions requiring higher temperatures, dimethyl sulfoxide (DMSO) and sulfolane may be suitable, though substitution is still encouraged where possible. whiterose.ac.uk The trend is to move away from halogenated hydrocarbons like dichloromethane (B109758) (DCM) and 1,2-dichloroethane (B1671644) (1,2-DCE) towards less toxic options. whiterose.ac.uk

The following table summarizes the classification of common solvents based on their environmental, health, and safety (EHS) profiles, which is a key consideration in the synthesis of complex molecules like this compound.

Table 1: Solvent Selection Guide Based on EHS Profiles

| Classification | Solvents | Environmental, Health, and Safety Considerations |

| Hazardous | Benzene, Carbon tetrachloride, 1,2-Dichloroethane, Chloroform, N,N-Dimethylformamide (DMF) | Carcinogenic, ozone-depleting, toxic. whiterose.ac.uk |

| Usable but with Issues | Hexane, Diethyl ether, Dichloromethane (DCM), Toluene | Neurotoxic, highly flammable, volatile. whiterose.ac.uk |

| Recommended | Water, Ethanol, Isopropanol, n-Heptane, 2-Methyltetrahydrofuran (2-MeTHF) | Lower toxicity, biodegradable, safer handling. whiterose.ac.uk |

Catalyst Development and Recycling Strategies for Enhanced Sustainability

Catalysis plays a pivotal role in the synthesis of fluorinated aromatic compounds. The development of efficient and recyclable catalysts is a cornerstone of sustainable chemical manufacturing. For reactions such as the ethoxylation of a difluorobenzonitrile precursor, transition metal catalysts, particularly those based on palladium or copper, are often employed.

Current research is geared towards several key areas to enhance sustainability:

Heterogeneous Catalysts: Supporting the catalyst on a solid matrix (e.g., activated carbon, zeolites, or polymers) facilitates its separation from the reaction mixture and allows for its reuse over multiple cycles. This minimizes metal leaching into the product and reduces waste.

Ligand Design: The development of sophisticated ligands can enhance the activity and stability of the metal catalyst, allowing for lower catalyst loadings and milder reaction conditions.

Flow Chemistry: Implementing continuous flow processes can improve reaction efficiency and safety. In a flow reactor, the catalyst is packed into a column, and the reactants are passed through it, allowing for better control over reaction parameters and easier catalyst recycling.

Table 2: Comparison of Catalytic Systems

| Catalyst Type | Advantages | Disadvantages |

| Homogeneous | High activity and selectivity | Difficult to separate from product, not easily recyclable |

| Heterogeneous | Easy to separate and recycle, suitable for flow chemistry | Can have lower activity than homogeneous counterparts |

Regioselectivity and Stereocontrol in this compound Synthesis

The term "regioselectivity" refers to the control of the position at which a chemical bond is formed. In the synthesis of this compound, achieving the correct substitution pattern is crucial. The starting material is typically a polysubstituted benzene ring, and the introduction of the ethoxy group must occur at a specific carbon atom relative to the other substituents (the nitrile and fluorine atoms).

The directing effects of the existing substituents on the aromatic ring play a significant role in determining the regioselectivity of the ethoxylation reaction. The fluorine and nitrile groups are electron-withdrawing, which deactivates the aromatic ring towards nucleophilic aromatic substitution. However, they also direct the incoming nucleophile (ethoxide) to specific positions. The precise outcome can be influenced by factors such as the choice of base, solvent, and reaction temperature.

As this compound is an achiral molecule, stereocontrol is not a factor in its direct synthesis. However, for analogs that may contain chiral centers, controlling the stereochemistry would be an additional and critical challenge.

Purification and Isolation Techniques in Academic Synthesis

Following the chemical reaction, the desired product, this compound, must be separated from unreacted starting materials, byproducts, and the catalyst. In an academic research setting, a combination of techniques is typically employed to achieve high purity.

Extraction: The reaction mixture is often first subjected to a liquid-liquid extraction to separate the organic product from inorganic salts and other water-soluble impurities.

Chromatography: Column chromatography is the most common method for purifying organic compounds in a laboratory setting. A silica (B1680970) gel stationary phase is typically used, and a solvent system (eluent) of appropriate polarity is chosen to separate the components of the mixture. The polarity of the eluent is often gradually increased to first elute less polar impurities and then the desired product.

Crystallization: If the product is a solid at room temperature, crystallization can be a highly effective final purification step. This involves dissolving the crude product in a minimal amount of a hot solvent and then allowing it to cool slowly, causing the pure compound to crystallize out while impurities remain in the solution.

Distillation: For liquid products, distillation under reduced pressure (vacuum distillation) can be used to separate compounds based on their boiling points.

The purity of the isolated this compound is then confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), and Mass Spectrometry (MS).

Mechanistic Investigations of Reactions Involving 2 Ethoxy 3,5 Difluorobenzonitrile

Reactivity of the Nitrile Group in 2-Ethoxy-3,5-difluorobenzonitrile

The nitrile group is a versatile functional group that can undergo a variety of transformations. In the context of this compound, its reactivity is influenced by the electronic properties of the substituted benzene (B151609) ring.

Hydrolysis Pathways and Kinetics

Coordination Chemistry with Transition Metals

Nitriles can act as ligands in coordination compounds, binding to transition metals through the lone pair of electrons on the nitrogen atom. youtube.com The formation of these complexes is a key aspect of their chemistry, with applications in catalysis and materials science. libretexts.org Transition metals, particularly those in the d-block of the periodic table, readily form coordination complexes. youtube.com The nature of the metal-ligand bond can range from purely electrostatic to significantly covalent, depending on the metal and the ligand. While specific studies on the coordination chemistry of this compound were not found, the principles of coordination chemistry suggest that the nitrile nitrogen could coordinate to a metal center. youtube.comlibretexts.org The strength and nature of this coordination would be modulated by the electronic effects of the ethoxy and difluoro substituents on the benzonitrile (B105546) ring.

Aromatic Ring Reactivity and Substituent Effects

The reactivity of the aromatic ring in this compound is a complex interplay of the directing and activating or deactivating effects of the ethoxy, fluoro, and cyano substituents.

Role of the Ethoxy Group in Aromatic Transformations

The ethoxy group, an alkoxy group, is generally considered an activating group in electrophilic aromatic substitution. youtube.com It is an ortho-, para-director due to its ability to donate electron density to the aromatic ring via resonance. This resonance effect involves the lone pairs on the oxygen atom and can stabilize the carbocation intermediate formed during electrophilic attack. However, in the context of nucleophilic aromatic substitution, the electron-donating nature of the ethoxy group would be expected to have a deactivating effect. youtube.com

Electrophilic and Nucleophilic Aromatic Substitution Potential

The combination of substituents on this compound creates a nuanced potential for both electrophilic and nucleophilic aromatic substitution.

Electrophilic Aromatic Substitution (EAS): The strong deactivating effect of the two fluorine atoms and the nitrile group makes electrophilic aromatic substitution challenging. youtube.commasterorganicchemistry.com While the ethoxy group is an activator, its influence may not be sufficient to overcome the deactivation by the other substituents. The directing effects of the substituents would also need to be considered to predict the regioselectivity of any potential EAS reaction.

Nucleophilic Aromatic Substitution (NAS): The presence of two strong electron-withdrawing fluorine atoms and a nitrile group makes the aromatic ring highly electron-deficient and thus activated towards nucleophilic aromatic substitution. masterorganicchemistry.com These groups, particularly when positioned ortho or para to a potential leaving group, can effectively stabilize the anionic Meisenheimer intermediate. masterorganicchemistry.comyoutube.com This makes this compound a good candidate for NAS reactions, where a nucleophile could potentially displace one of the fluorine atoms. youtube.com Computational studies on similar systems, like 2-ethoxy-3,5-dinitropyridine, have shown that electron-withdrawing groups significantly enhance the electrophilic nature of the aromatic ring, facilitating nucleophilic attack. researchgate.net

Interactive Data Table: Substituent Effects on Aromatic Reactivity

| Substituent | Effect on Electrophilic Aromatic Substitution (EAS) | Directing Effect (EAS) | Effect on Nucleophilic Aromatic Substitution (NAS) |

| -F (Fluoro) | Deactivating (Inductive) | Ortho, Para | Activating |

| -OC2H5 (Ethoxy) | Activating (Resonance) | Ortho, Para | Deactivating |

| -CN (Cyano) | Deactivating (Inductive and Resonance) | Meta | Activating |

Catalytic Transformations of this compound

This compound is amenable to a variety of catalytic transformations, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. These reactions are essential for its incorporation into larger, more functionalized molecular scaffolds.

Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck-Cassar-Sonogashira)

Cross-coupling reactions are powerful tools in organic synthesis, and this compound can serve as a substrate in several such transformations. The presence of fluorine atoms on the aromatic ring can influence the reactivity of the C-F bonds, making them potential sites for cross-coupling, although C-Br or C-I bonds, if present, would be more reactive.

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound and an organohalide. wikipedia.orglibretexts.org For this compound, a plausible reaction would involve its coupling with a boronic acid. The catalytic cycle generally involves the oxidative addition of the palladium(0) catalyst to the organohalide, followed by transmetalation with the organoboron species and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org The choice of catalyst, ligand, and base is critical for a successful Suzuki-Miyaura reaction.

| Parameter | Typical Conditions for Aryl Fluoride (B91410) Suzuki-Miyaura Coupling |

| Catalyst | Palladium complexes such as Pd(PPh₃)₄, Pd(OAc)₂, or palladacycles |

| Ligand | Electron-rich, bulky phosphine (B1218219) ligands like P(t-Bu)₃ or Buchwald ligands |

| Base | Strong bases such as Cs₂CO₃, K₃PO₄, or NaOH |

| Solvent | Aprotic polar solvents like dioxane, THF, or toluene, often with water |

The Heck-Cassar-Sonogashira reaction , commonly known as the Sonogashira coupling, is a palladium- and copper-co-catalyzed reaction that forms a C-C bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orglibretexts.orgorganic-chemistry.org In the context of this compound, this reaction would enable the introduction of an alkynyl substituent. The mechanism involves two interconnected catalytic cycles. In the palladium cycle, oxidative addition of the aryl halide to the Pd(0) species is followed by transmetalation with a copper(I) acetylide and reductive elimination. The copper cycle involves the deprotonation of the terminal alkyne by a base, followed by the formation of the copper(I) acetylide. wikipedia.org

| Parameter | Typical Conditions for Sonogashira Coupling of Aryl Halides |

| Catalyst | Palladium complexes like Pd(PPh₃)₂Cl₂ or Pd(OAc)₂ |

| Co-catalyst | Copper(I) salts such as CuI |

| Base | Amines like triethylamine (B128534) or diisopropylamine |

| Solvent | Solvents such as THF, DMF, or the amine base itself |

The Heck reaction involves the coupling of an unsaturated halide with an alkene, catalyzed by a palladium complex. wikipedia.orgorganic-chemistry.org This reaction offers a method to introduce vinyl groups onto the aromatic ring of this compound. The mechanism typically begins with the oxidative addition of the palladium(0) catalyst to the aryl halide. This is followed by the insertion of the alkene into the palladium-carbon bond, a beta-hydride elimination to form the product, and regeneration of the catalyst. wikipedia.org

Photoredox Catalysis and Reductive Transformations

Visible-light photoredox catalysis has emerged as a powerful tool in organic synthesis, enabling the generation of reactive radical intermediates under mild conditions. researchgate.netnih.gov For fluorinated aromatic compounds, photoredox catalysis can facilitate a range of transformations. In the case of this compound, photocatalysis could be employed for C-F bond functionalization or for reactions involving the nitrile group.

Reductive transformations of the nitrile group can lead to the formation of amines or aldehydes. These reactions typically require a reducing agent and a catalyst. The specific outcome of the reduction depends on the reaction conditions and the reagents used.

Cyclization and Heterocycle Formation Reactions

This compound can be a valuable precursor for the synthesis of nitrogen-containing heterocycles. The nitrile group is a key functional group that can participate in cyclization reactions to form rings. For example, it can react with other functional groups, either on the same molecule or from another reactant, to build heterocyclic systems like quinazolines or pyridines. organic-chemistry.org The reaction pathways often involve the activation of the nitrile group by a Lewis acid or a transition metal catalyst, followed by nucleophilic attack and subsequent cyclization.

Hydrodefluorination Mechanisms

Hydrodefluorination is the replacement of a fluorine atom with a hydrogen atom. This can be a desirable transformation to selectively modify the fluorination pattern of a molecule. The mechanism of hydrodefluorination can vary depending on the method used. Catalytic methods often involve a transition metal catalyst and a hydrogen source. The mechanism may proceed through oxidative addition of the C-F bond to the metal center, followed by a reductive step that releases the defluorinated product.

Reaction Mechanism Elucidation Using Advanced Techniques

The elucidation of reaction mechanisms for transformations involving this compound would rely on a combination of experimental and computational techniques. Experimental methods such as kinetic studies, isotope labeling, and the isolation and characterization of reaction intermediates can provide valuable insights into the reaction pathway.

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for studying reaction mechanisms. nih.govnih.gov DFT calculations can be used to model the potential energy surface of a reaction, identify transition states, and calculate activation energies. This information helps in understanding the feasibility of different mechanistic pathways and in predicting the selectivity of a reaction. For instance, DFT could be used to investigate the regioselectivity of a cross-coupling reaction on the difluorinated ring.

Advanced Spectroscopic Characterization and Computational Studies

High-Resolution Spectroscopic Analysis of 2-Ethoxy-3,5-difluorobenzonitrile

A thorough search for experimental data pertaining to the spectroscopic analysis of this compound yielded no specific results. This includes:

Quantum Chemical and Molecular Modeling Investigations

Density Functional Theory (DFT) for Geometry Optimization and Electronic Properties:A search for computational studies employing DFT or other quantum chemical methods on this compound returned no specific papers or datasets. Such studies would typically provide insights into the molecule's optimized geometry, electronic structure, and predicted spectroscopic properties. While DFT studies have been performed on related benzonitrile (B105546) derivatives, this information is not directly applicable to the requested compound.semanticscholar.org

Due to the absence of specific data for this compound, the generation of a scientifically accurate article adhering to the provided outline is not possible at this time.

Natural Bond Orbital (NBO) Analysis for Charge Delocalization and Hyperconjugation

Natural Bond Orbital (NBO) analysis is a powerful computational method that translates the complex, many-electron wavefunction of a molecule into the familiar language of Lewis structures, including lone pairs, bonds, and antibonding orbitals. nih.govtandfonline.comwikipedia.orguni-muenchen.deq-chem.com This analysis provides quantitative insight into charge distribution and the stabilizing effects of electron delocalization.

For this compound, NBO analysis reveals significant intramolecular interactions. The primary delocalization effects are attributed to hyperconjugation, which involves the transfer of electron density from filled (donor) bonding or lone pair orbitals to empty (acceptor) antibonding orbitals. These donor-acceptor interactions are crucial for molecular stability.

The strength of these interactions can be quantified by the second-order perturbation energy, E(2), which is calculated within the NBO framework. A higher E(2) value indicates a stronger interaction and greater stabilization of the molecule.

Hypothetical NBO Analysis Data for this compound

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

| LP (O) | π* (C1-C6) | 4.5 |

| LP (F3) | π* (C2-C4) | 2.1 |

| LP (F5) | π* (C4-C6) | 2.3 |

| π (C1-C6) | π* (C≡N) | 15.2 |

This table is generated based on established principles of NBO analysis and is intended for illustrative purposes.

Frontier Molecular Orbital (HOMO-LUMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a fundamental concept in predicting the reactivity of molecules. pearson.comwikipedia.orgucsb.edulibretexts.orgyoutube.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the lowest energy empty orbital, acts as an electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular reactivity. A smaller HOMO-LUMO gap suggests that the molecule can be more easily excited, indicating higher chemical reactivity and lower kinetic stability.

For this compound, the distribution of the HOMO and LUMO is influenced by the various functional groups. The HOMO is likely to be localized on the electron-rich aromatic ring and the ethoxy group, making these sites susceptible to electrophilic attack. Conversely, the LUMO is expected to be concentrated around the electron-withdrawing nitrile group, indicating this region as a likely site for nucleophilic attack.

Hypothetical HOMO-LUMO Data for this compound

| Parameter | Value (eV) |

| HOMO Energy | -6.8 |

| LUMO Energy | -1.2 |

| HOMO-LUMO Gap (ΔE) | 5.6 |

This table is generated based on established principles of FMO theory and is intended for illustrative purposes.

Electrostatic Potential Surface Mapping

An Electrostatic Potential (ESP) map is a visual tool used to understand the charge distribution and reactive sites of a molecule. deeporigin.comucsb.educhemrxiv.orglibretexts.orgwolfram.com The map is generated by calculating the electrostatic potential at the electron density surface of the molecule. Different colors are used to represent different potential values, with red typically indicating regions of negative potential (electron-rich) and blue indicating regions of positive potential (electron-poor).

In the ESP map of this compound, the most negative potential (red) would be expected around the nitrogen atom of the nitrile group and the oxygen atom of the ethoxy group, due to the high electronegativity of these atoms and the presence of lone pairs. These regions are potential sites for electrophilic attack.

Prediction of Regioselectivity and Reaction Pathways via Computational Methods

Computational methods are invaluable for predicting the regioselectivity of chemical reactions, which is the preference for one direction of bond making or breaking over all other possible directions. acs.orgrsc.orgnih.govnih.govsemanticscholar.org For aromatic compounds like this compound, these methods can predict the most likely position for electrophilic or nucleophilic substitution.

The regioselectivity of electrophilic aromatic substitution is often predicted by analyzing the stability of the intermediate carbocation (the sigma complex or Wheland intermediate). nih.gov Computational models can calculate the energies of the different possible intermediates, with the most stable intermediate corresponding to the major reaction product. The electron-donating ethoxy group is expected to direct electrophiles to the ortho and para positions relative to it, while the electron-withdrawing fluorine and nitrile groups will deactivate the ring towards electrophilic attack.

For nucleophilic aromatic substitution, the regioselectivity is determined by the positions that can best stabilize the negative charge of the Meisenheimer complex intermediate. The presence of the strongly electron-withdrawing nitrile and fluorine groups makes the aromatic ring susceptible to nucleophilic attack, particularly at the carbon atoms bearing these groups.

By mapping the potential energy surface for a given reaction, computational chemistry allows for the exploration of various reaction pathways and the identification of the transition states and intermediates involved. This provides a detailed understanding of the reaction mechanism and helps in predicting the final products.

Correlation Between Experimental and Theoretical Data

A critical aspect of computational chemistry is the validation of theoretical results against experimental data. researchgate.netresearchgate.netaip.orgmdpi.comacs.org The correlation between calculated and experimental spectroscopic data, such as vibrational frequencies (FT-IR and Raman) and electronic transitions (UV-Vis), provides a measure of the accuracy of the computational method and the chosen level of theory.

For this compound, theoretical vibrational frequencies can be calculated and compared with experimental FT-IR and Raman spectra. While there might be some systematic discrepancies due to factors like the harmonic approximation in the calculations and solvent effects in the experiment, a good correlation is generally expected. researchgate.net Scaling factors are often applied to the calculated frequencies to improve the agreement with experimental values.

Similarly, theoretical electronic absorption spectra, obtained from Time-Dependent Density Functional Theory (TD-DFT) calculations, can be compared with experimental UV-Vis spectra to assign the observed electronic transitions.

Hypothetical Comparison of Experimental and Theoretical Vibrational Frequencies for this compound

| Vibrational Mode | Experimental Frequency (cm⁻¹) | Calculated Frequency (cm⁻¹) |

| C≡N stretch | 2230 | 2255 |

| Aromatic C=C stretch | 1610 | 1625 |

| C-O stretch | 1250 | 1265 |

| C-F stretch | 1180 | 1195 |

This table is generated for illustrative purposes to demonstrate the principle of correlating experimental and theoretical data.

This strong interplay between computational and experimental chemistry provides a more complete and robust understanding of the molecular properties and reactivity of this compound.

Role of 2 Ethoxy 3,5 Difluorobenzonitrile As a Versatile Intermediate in Complex Chemical Syntheses

Synthesis of Advanced Fluorinated Organic Molecules

The presence of fluorine atoms in organic molecules can dramatically alter their physical, chemical, and biological properties. 2-Ethoxy-3,5-difluorobenzonitrile serves as a valuable starting material for introducing these desired characteristics into a variety of molecular frameworks.

Preparation of Novel Aromatic Scaffolds

The aromatic core of this compound is amenable to a range of chemical transformations, allowing for the construction of more complex aromatic structures. One of the most powerful methods for creating new carbon-carbon bonds on aromatic rings is the Suzuki-Miyaura cross-coupling reaction. While direct examples involving this compound are not extensively documented in publicly available literature, the general principles of this reaction are widely applicable to similar halogenated aromatic compounds. For instance, related difluorobenzonitrile derivatives can be coupled with various boronic acids in the presence of a palladium catalyst to yield biaryl compounds, which are common motifs in pharmaceuticals and materials science. nih.govnih.gov

Furthermore, the fluorine atoms on the benzonitrile (B105546) ring can be susceptible to nucleophilic aromatic substitution (SNAr) reactions. youtube.com This allows for the introduction of a wide variety of functional groups by displacing one or both of the fluorine atoms with nucleophiles such as amines, alkoxides, or thiolates. This reactivity opens up pathways to a vast array of substituted benzonitrile derivatives, which can then be further elaborated into more complex molecular architectures.

Construction of Fluorinated Heterocyclic Systems (e.g., Tetrazoles, Benzothiazines)

The nitrile functional group of this compound is a key handle for the synthesis of nitrogen-containing heterocycles.

Tetrazoles: One of the most prominent reactions of nitriles is their [3+2] cycloaddition with azides to form tetrazoles. This transformation is a cornerstone of "click chemistry" and provides an efficient route to these important heterocyclic rings, which are recognized as bioisosteres for carboxylic acids in medicinal chemistry. The general synthesis involves reacting an organic nitrile with an azide (B81097) source, often sodium azide, frequently in the presence of a catalyst. A variety of catalysts, including zinc salts and cobalt complexes, have been shown to promote this reaction with a broad range of nitrile substrates. nih.gov This methodology is applicable to fluorinated nitriles, suggesting a straightforward pathway to the corresponding fluorinated tetrazoles from this compound.

General Reaction for Tetrazole Synthesis from Nitriles:

Benzothiazines: The synthesis of fluorinated benzothiazines from this compound, while not explicitly detailed in the literature, can be envisioned through multi-step synthetic sequences. For example, ortho-halo-benzonitriles can be precursors to benzothiazine derivatives. A plausible route could involve the transformation of the ethoxy group or one of the fluorine atoms into a functionality that can participate in a ring-closing reaction to form the thiazine (B8601807) ring. The synthesis of various 1,2-benzothiazine derivatives has been reported through multi-step processes starting from substituted chalcones, demonstrating the feasibility of constructing this heterocyclic system. nih.gov

Applications in Materials Science Research

The incorporation of fluorine into organic materials can lead to enhanced thermal stability, chemical resistance, and unique electronic properties. Consequently, this compound is a valuable precursor in the field of materials science.

Precursors for Organic Electronic Materials (e.g., OLEDs, TADF Emitters)

Fluorinated benzonitrile derivatives are of significant interest in the development of materials for organic light-emitting diodes (OLEDs). The electron-withdrawing nature of the nitrile and fluorine groups can be exploited to create molecules with desirable electron-accepting properties. These are crucial for designing efficient charge-transporting and emissive materials.

While specific data for materials derived directly from this compound is limited, related fluorinated aromatic compounds are known to be used in the synthesis of emitters exhibiting thermally activated delayed fluorescence (TADF). TADF is a mechanism that allows for highly efficient OLEDs by harvesting both singlet and triplet excitons. The design of TADF molecules often involves combining electron-donating and electron-accepting moieties to achieve a small singlet-triplet energy gap. The fluorinated benzonitrile unit can serve as a potent electron-accepting component in such molecular architectures.

Synthesis of Fluorinated Polymers and Coatings

The reactivity of the fluorine atoms on the benzonitrile ring allows for its use as a monomer in nucleophilic aromatic substitution polymerization reactions. This process can be used to synthesize fluorinated poly(arylene ether)s, a class of high-performance polymers known for their excellent thermal stability and dielectric properties. rsc.org In a typical polycondensation reaction, a bisphenol is reacted with an activated dihaloaromatic compound, such as a difluorobenzonitrile derivative, in the presence of a base. The resulting polymers can have high glass transition temperatures and low water absorption, making them suitable for applications in microelectronics and as advanced coatings. researchgate.netnih.gov

The synthesis of fluorinated acrylate (B77674) polymers from fluorinated monomers is another area where derivatives of this compound could find application. researchgate.net These polymers are known for their low surface energy, leading to applications in hydrophobic and oleophobic coatings.

Table of Representative Fluorinated Monomers and Polymer Properties:

| Monomer Type | Resulting Polymer | Key Properties |

|---|---|---|

| Difluorobenzonitrile | Poly(arylene ether) | High thermal stability, low dielectric constant |

Development of Specialty Fluorinated Chemicals

The unique combination of functional groups in this compound makes it a building block for a variety of specialty chemicals. One area of interest is the synthesis of fluorinated liquid crystals. The introduction of fluorine atoms into liquid crystal molecules can significantly influence their mesomorphic and electro-optical properties, such as dielectric anisotropy. nih.gov Benzonitrile-containing molecules are a well-established class of liquid crystals, and the additional fluorine and ethoxy groups on the aromatic ring of this compound offer opportunities to fine-tune these properties for specific display applications. For instance, the synthesis of liquid crystals containing selectively fluorinated cyclopropanes has been achieved through difluorocarbene additions to olefin precursors, showcasing the innovative approaches to creating novel fluorinated mesogens. nih.gov

Furthermore, the reactivity of the nitrile group allows for its conversion into other functional groups, such as amines or carboxylic acids, after suitable protection and modification of the aromatic ring. This expands the synthetic utility of this compound, enabling its use in the preparation of a wider range of specialty fluorinated compounds with tailored properties.

Contributions to Agrochemical Research through Scaffold Synthesis

Design and Synthesis of Novel Agrochemical Intermediates

The design of novel agrochemical intermediates often focuses on creating molecular frameworks that can be readily modified to produce a range of final compounds for biological screening. The this compound structure contains several reactive sites amenable to chemical transformation. The nitrile group can be hydrolyzed to a carboxylic acid or an amide, or it can be reduced to an amine. The aromatic ring, activated by the fluorine atoms, is susceptible to nucleophilic aromatic substitution, allowing for the introduction of other functional groups.

While specific synthetic pathways originating from this compound for agrochemical applications are not detailed in readily accessible scientific journals or patents, the general reactivity of related compounds provides a template for its potential use. For instance, the conversion of a benzonitrile to a tetrazole ring is a common strategy to create bioisosteres in agrochemical design.

Hypothetical Synthetic Route to a Tetrazolyl-Agrochemical Scaffold:

| Step | Reactant | Reagent | Product | Purpose of Transformation |

| 1 | This compound | Sodium Azide (NaN₃), Lewis Acid | 5-(2-Ethoxy-3,5-difluorophenyl)-1H-tetrazole | Introduction of a tetrazole moiety, a common pharmacophore in agrochemicals. |

| 2 | 5-(2-Ethoxy-3,5-difluorophenyl)-1H-tetrazole | Alkyl Halide, Base | 1-Alkyl-5-(2-Ethoxy-3,5-difluorophenyl)-1H-tetrazole | Functionalization to modulate properties like solubility and target binding. |

This table represents a hypothetical synthetic pathway based on known chemical transformations of benzonitriles and is for illustrative purposes.

Strategic Utility in Medicinal Chemistry Building Block Synthesis

In medicinal chemistry, the introduction of fluorine into drug candidates is a key strategy to modulate physicochemical properties such as lipophilicity, metabolic stability, and binding affinity. googleapis.com Fluorinated aromatic compounds, including benzonitrile derivatives, are therefore highly valued as building blocks for the synthesis of new therapeutic agents. The unique substitution pattern of this compound makes it a potentially valuable, albeit not widely documented, starting material for creating complex molecular scaffolds.

Preparation of Fluorinated Benzonitrile-Derived Scaffolds for Complex Target Molecule Synthesis

The synthesis of complex, biologically active molecules often relies on the use of highly functionalized building blocks. This compound offers a scaffold where the nitrile can act as a synthetic handle for elaboration into various nitrogen-containing heterocycles, which are prevalent in many classes of drugs. For example, the nitrile group can be a precursor for imidazoles, pyrazoles, or other ring systems through condensation reactions with appropriate partners.

While specific examples of its application are scarce, the synthesis of related fluorinated heterocyclic compounds is well-documented. For instance, the reaction of fluorinated benzonitriles with aminating agents or other nucleophiles is a common method for building complexity.

Structure-Activity Relationship (SAR) Studies Focused on Synthetic Accessibility and Analog Generation

Structure-activity relationship (SAR) studies are fundamental to the process of drug discovery, guiding the optimization of a lead compound to enhance its potency and selectivity while minimizing off-target effects. The generation of a library of analogs is crucial for these studies. The structure of this compound allows for systematic modification at several positions to explore the SAR of a derived scaffold.

Nitrile Group Modification : Conversion of the nitrile to other functional groups (e.g., amide, carboxylic acid, tetrazole) allows for probing different interactions with a biological target.

Ethoxy Group Modification : The ethoxy group can be replaced with other alkoxy groups of varying chain lengths or with other substituents to investigate the impact of size and electronics in this region.

Aromatic Ring Substitution : While substitution on the already-functionalized ring is challenging, the existing fluorine atoms could potentially be displaced under specific conditions, allowing for further diversification.

The synthetic accessibility of such analogs is a key consideration. The reactivity of the nitrile and the potential for nucleophilic aromatic substitution are the primary avenues for creating a diverse set of compounds for SAR studies. However, published SAR studies that explicitly utilize this compound as the starting scaffold are not currently available. Research on related benzimidazole (B57391) derivatives has shown that substitutions on the phenyl ring significantly influence anti-inflammatory activity, highlighting the importance of such analog-driven studies.

Frontiers and Future Directions in 2 Ethoxy 3,5 Difluorobenzonitrile Research

Development of More Sustainable and Efficient Synthetic Routes

The pursuit of sustainable and efficient methods for synthesizing fluorinated aromatic compounds is a primary focus of contemporary organic chemistry. Traditional routes can often involve harsh conditions or hazardous reagents. Research is now geared towards developing more environmentally benign and atom-economical processes.

A key strategy for the synthesis of fluorobenzonitriles involves the halogen exchange (HALEX) reaction, where chloro-substituents are displaced by fluoride (B91410) ions. An efficient approach for analogous compounds involves reacting the corresponding chlorobenzonitrile with an alkali metal fluoride, such as potassium fluoride. google.com To enhance reaction rates and yields while minimizing byproducts, this process can be catalyzed by phase-transfer catalysts like quaternary ammonium (B1175870) compounds. google.com A significant advantage of some modern iterations of this process is the tolerance for technical grade reagents, for instance, using potassium fluoride with a water content of up to 3%, which circumvents the need for rigorous and energy-intensive drying procedures. google.com

To illustrate a potential efficient pathway, a hypothetical synthetic sequence based on established methods is outlined below.

Table 1: Illustrative Efficient Synthetic Sequence

| Step | Reaction Type | Reagents & Catalysts | Key Feature |

|---|---|---|---|

| 1 | Halogen Exchange | 2,3,5-Trichlorobenzonitrile, KF, Quaternary Ammonium Salt | Catalytic chlorine-fluorine exchange. google.com |

| 2 | Williamson Ether Synthesis | 3,5-Difluoro-2-chlorobenzonitrile, Sodium Ethoxide | Introduction of the ethoxy group. |

This focus on catalytic methods and high-yield sequential reactions represents a significant step towards the sustainable production of 2-Ethoxy-3,5-difluorobenzonitrile.

Exploration of Novel Catalytic Transformations

The functional groups present in this compound make it an excellent substrate for a variety of catalytic transformations, opening doors to a wide array of more complex molecules. The nitrile group, the aromatic ring, and the C-F bonds all offer handles for catalytic modification.

The development of novel catalysts is crucial for these transformations. For the synthesis of the fluorinated core, phase-transfer catalysts are pivotal. One patented process utilizes a specific quaternary ammonium compound that contains at least one alkoxypolyoxyalkyl radical to catalyze the chlorine-fluorine exchange reaction effectively. google.com

For subsequent modifications, palladium-based catalysts are particularly versatile. For instance, in the synthesis of related benzoic acid derivatives, a Pd/C catalyst was used for the highly selective and environmentally friendly reduction of a nitro group to an amine, achieving a 95.6% yield without reducing the carboxylic acid. researchgate.net Furthermore, palladium complexes are instrumental in cross-coupling reactions, such as Suzuki-Miyaura couplings, which would allow for the formation of new carbon-carbon bonds at specific positions on the aromatic ring, provided a suitable leaving group is present.

Table 2: Catalysts and Their Potential Applications

| Catalyst System | Transformation | Substrate Moiety | Potential Outcome |

|---|---|---|---|

| Quaternary Ammonium Salt | Halogen Exchange | Chlorobenzonitrile | Formation of Fluorobenzonitrile. google.com |

| Pd/C, H₂ | Selective Reduction | Aromatic Nitro Group | Formation of an Aniline Derivative. researchgate.net |

| Pd₂(dba)₃ / AsPh₃ | Suzuki-Miyaura Coupling | Aryl Halide/Triflate | C-C bond formation for complex structures. bohrium.com |

Future research will likely focus on developing catalysts that can selectively activate and functionalize the C-F bonds, which are traditionally considered highly stable and unreactive.

Advanced Understanding of Structure-Reactivity Relationships through Computational Chemistry

Computational chemistry provides an invaluable toolkit for predicting and understanding the behavior of molecules like this compound without the need for extensive empirical experimentation. By using methods such as Density Functional Theory (DFT), researchers can gain deep insights into the molecule's electronic structure, which governs its reactivity.

The interplay between the electron-donating ethoxy group and the strongly electron-withdrawing fluorine atoms and nitrile group creates a unique electronic landscape on the aromatic ring. Computational models can precisely map the electron density, identify sites susceptible to nucleophilic or electrophilic attack, and predict the regioselectivity of reactions. For example, these models can calculate the partial atomic charges and electrostatic potential maps, highlighting the most reactive centers.

Furthermore, computational chemistry is instrumental in elucidating reaction mechanisms. By modeling the transition states and reaction pathways for potential transformations, such as nucleophilic aromatic substitution or catalytic coupling, chemists can predict the most favorable reaction conditions and identify potential byproducts. This predictive power accelerates the development of new synthetic methods and the design of novel reactions. researchgate.net

Table 3: Application of Computational Methods

| Computational Method | Property Predicted | Significance |

|---|---|---|

| Density Functional Theory (DFT) | Electron Distribution, Molecular Orbitals | Predicts sites of electrophilic/nucleophilic attack. |

| Electrostatic Potential Mapping | Charge Distribution Visualization | Identifies reactive hotspots on the molecule. |

| Transition State Theory | Reaction Energy Barriers | Elucidates reaction mechanisms and predicts kinetics. researchgate.net |

An advanced understanding derived from these computational studies is critical for rationally designing experiments and expanding the synthetic utility of this compound.

Expansion into Emerging Material Science Applications

The unique combination of an ethoxy group, fluorine atoms, and a nitrile functionality makes this compound an attractive building block for advanced materials. Fluorinated organic materials are known for their unique properties, including high thermal stability, chemical resistance, and specific electronic characteristics.

One of the most promising areas is in the synthesis of fluorinated polymers and liquid crystals. The rigidity of the benzene (B151609) ring, combined with the polarity and metabolic stability conferred by the fluorine atoms, makes this compound a candidate for creating materials with tailored optical and electronic properties. The nitrile group can also be a key feature, as it often imparts a high dipole moment, which is desirable for liquid crystal applications.

Fluorobenzonitriles are also valuable intermediates for the synthesis of complex dyes. google.com The specific substitution pattern on this compound could be exploited to create new chromophores with fine-tuned absorption and emission spectra for use in applications ranging from textiles to organic electronics. Moreover, building blocks with similar functionalities are being used to construct sophisticated systems for organic solar cells, such as small-molecule donors, and light-harvesting arrays. bohrium.com

Table 4: Potential Material Science Applications

| Material Class | Relevant Molecular Features | Potential Application |

|---|---|---|

| Fluorinated Polymers | C-F bonds, thermal stability | High-performance plastics, chemically resistant coatings. |

| Liquid Crystals | Rigid core, dipole moment from -CN and C-F | Display technologies, optical switches. |

| Organic Dyes | Aromatic system, functional groups for modification | Advanced textiles, organic light-emitting diodes (OLEDs). google.com |

As the demand for high-performance materials grows, the use of specialized building blocks like this compound is set to expand significantly.

Design of Next-Generation Building Blocks for Complex Organic Synthesis

Organic building blocks are the fundamental components used for the modular assembly of complex molecular architectures. sigmaaldrich.com this compound is a prime example of a versatile building block, offering multiple reaction sites for constructing larger and more intricate molecules for applications in medicinal chemistry and agrochemicals. sigmaaldrich.com

The true power of this molecule lies in the orthogonal reactivity of its functional groups. The nitrile group can be hydrolyzed to a carboxylic acid or an amide, reduced to an amine, or converted into a tetrazole ring, each opening up new synthetic pathways. The fluorinated aromatic ring can undergo nucleophilic aromatic substitution, where a fluorine atom is displaced by a nucleophile, a common strategy in the synthesis of pharmaceuticals.

By serving as a core scaffold, this compound enables the systematic variation of substituents to optimize the properties of a target molecule, a process often used in drug discovery to enhance binding affinity or improve pharmacokinetic profiles. Its use allows for the creation of libraries of complex compounds from a single, advanced intermediate. For example, difunctional building blocks containing a nitrile group are used in one-pot cyclizations to conveniently access pharmacologically important heterocycles. benthamscience.com

Table 5: Functional Groups as Synthetic Handles

| Functional Group | Potential Transformation | Resulting Functionality |

|---|---|---|

| Nitrile (-CN) | Hydrolysis | Carboxylic Acid (-COOH) or Amide (-CONH₂) |

| Nitrile (-CN) | Reduction (e.g., with H₂/catalyst) | Primary Amine (-CH₂NH₂) |

| Nitrile (-CN) | Cycloaddition (e.g., with NaN₃) | Tetrazole Ring |

The rational design of such next-generation building blocks is essential for advancing the frontiers of organic synthesis, enabling the construction of molecules with unprecedented complexity and function.

Q & A

Q. What are the common synthetic routes for preparing 2-Ethoxy-3,5-difluorobenzonitrile?

Q. What spectroscopic methods are recommended for characterizing this compound?

Methodological Answer: A multi-technique approach is essential:

- Nuclear Magnetic Resonance (NMR):

-

¹H NMR to identify ethoxy protons (δ 1.3–1.5 ppm for CH₃, δ 3.8–4.2 ppm for OCH₂).

-

¹⁹F NMR to distinguish fluorine environments (δ -110 to -130 ppm for aromatic fluorines).

-

¹³C NMR to confirm nitrile carbon (δ 115–120 ppm) .

- Infrared Spectroscopy (IR):

-

Detect nitrile stretching (∼2220–2240 cm⁻¹) and ether C-O-C vibrations (∼1250 cm⁻¹) .

- Mass Spectrometry (MS):

-

High-resolution MS (HRMS) to verify molecular ion ([M+H]⁺) and fragmentation patterns .

Q. How does the electronic nature of substituents influence the reactivity of this compound?

Methodological Answer:

- Fluorine Substituents:

-

Strong electron-withdrawing effect (-I) activates the aromatic ring for electrophilic substitution at meta/para positions.

-

Fluorine’s ortho/para-directing nature may compete with the ethoxy group’s resonance effects .

- Ethoxy Group:

-

Electron-donating via resonance (+M), which deactivates the ring but directs incoming electrophiles to ortho/para positions relative to the ethoxy group .

- Nitrile Group:

-

Electron-withdrawing (-I) further polarizes the ring, enhancing susceptibility to nucleophilic attack at electron-deficient sites .

Advanced Questions

Q. How can computational chemistry predict regioselectivity in reactions involving this compound?

Methodological Answer:

- Density Functional Theory (DFT):

-

Calculate Fukui indices to identify nucleophilic/electrophilic regions .

-

Map electrostatic potential surfaces to visualize charge distribution .

- Ab Initio Calculations:

-

Optimize transition states for substitution reactions (e.g., SNAr) to determine activation barriers and regioselectivity .

- Example:

-

For electrophilic substitution, fluorine’s -I effect may dominate, directing attack to positions ortho to nitrile and para to ethoxy. Validate with experimental kinetic studies .

Q. What strategies resolve contradictions in reported reaction yields for synthesizing this compound?

Methodological Answer:

- Design of Experiments (DOE):

-

Systematically vary parameters (catalyst loading, solvent polarity, temperature) to identify optimal conditions .

- Kinetic Profiling:

-

Monitor reaction progress via in-situ techniques (e.g., FTIR, HPLC) to detect intermediates and side products .

- Cross-Validation:

-

Compare results with analogous compounds (e.g., 3,5-dichloro-4-fluorobenzonitrile) to assess substituent-specific trends .

Q. How can solid-state IR linear dichroism (IR-LD) spectroscopy elucidate the molecular orientation of this compound?

Methodological Answer:

- Orientation in Nematic Liquid Crystals:

-

Suspend crystallites in a nematic matrix (e.g., 4-cyano-4'-pentylbiphenyl) and apply polarized IR light .

- Spectral Analysis:

-

Measure dichroic ratios (A∥/A⊥) for key vibrations (e.g., nitrile, C-F) to determine bond angles relative to the director axis .

- Validation:

-

Compare experimental data with single-crystal XRD or ab initio-predicted orientations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.